4-Ethynyl-1,3-dioxolan-2-one
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Overview
Description
4-Ethynyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C5H4O3. It is a cyclic carbonate with an ethynyl group attached to the 4-position of the dioxolan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethynyl-1,3-dioxolan-2-one can be synthesized through various methods. One common approach involves the reaction of ethynyl alcohol with ethylene carbonate under basic conditions. The reaction typically requires a catalyst, such as potassium carbonate, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used in substitution reactions
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, saturated cyclic carbonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethynyl-1,3-dioxolan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethynyl-1,3-dioxolan-2-one involves its interaction with various molecular targets and pathways. The ethynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can further react with other molecules. This reactivity is harnessed in organic synthesis to create complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-2-one: A simpler cyclic carbonate without the ethynyl group.
4-Phenyl-1,3-dioxolan-2-one: A derivative with a phenyl group instead of an ethynyl group.
4-Methyl-1,3-dioxolan-2-one: A derivative with a methyl group at the 4-position.
Uniqueness
4-Ethynyl-1,3-dioxolan-2-one is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in organic synthesis and materials science .
Properties
Molecular Formula |
C5H4O3 |
---|---|
Molecular Weight |
112.08 g/mol |
IUPAC Name |
4-ethynyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H4O3/c1-2-4-3-7-5(6)8-4/h1,4H,3H2 |
InChI Key |
FOLJHXWWJYUOJV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1COC(=O)O1 |
Origin of Product |
United States |
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